2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride
Description
2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride is a benzoyl chloride derivative characterized by two chlorine substituents at the 2- and 5-positions of the benzene ring and a difluoromethoxy group (-OCHF₂) at the 4-position. Its molecular formula is C₇H₃Cl₂F₂O₂, with a calculated molecular weight of 245.44 g/mol (inferred from structurally similar compounds, e.g., ). As an acyl chloride, it is highly reactive in nucleophilic acyl substitution reactions, making it valuable in synthesizing amides, esters, and other derivatives for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2,5-dichloro-4-(difluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-4-2-6(15-8(12)13)5(10)1-3(4)7(11)14/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWJZHMOIVUYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,5-Dichloro-4-(difluoromethoxy)benzoic acid
This step involves the introduction of a difluoromethoxy group into a dichlorobenzene ring, followed by oxidation to form the benzoic acid.
Starting Materials : 2,5-Dichlorobenzene, difluoromethoxylation reagents (e.g., sodium chlorodifluoroacetate), and an appropriate base (e.g., potassium carbonate).
Reaction Conditions : The reaction is typically carried out in a solvent like N,N-Dimethylformamide (DMF) at elevated temperatures (around 90-100°C).
Oxidation : The resulting aldehyde is oxidized to the benzoic acid using oxidizing agents such as potassium hydroxide and hydrogen peroxide in methanol.
Conversion to Acid Chloride
Once the benzoic acid is obtained, it can be converted into the acid chloride using thionyl chloride.
Reagents : Thionyl chloride (SOCl2) and a solvent like toluene or DMF.
Reaction Conditions : The reaction is performed at moderate temperatures (around 70-80°C) for several hours.
Purification : The resulting acid chloride is purified by distillation under reduced pressure.
Detailed Synthesis Protocol
Step 1: Preparation of 2,5-Dichloro-4-(difluoromethoxy)benzaldehyde
Step 2: Oxidation to Benzoic Acid
- Materials : 2,5-Dichloro-4-(difluoromethoxy)benzaldehyde, potassium hydroxide, hydrogen peroxide, methanol.
- Procedure : Add potassium hydroxide and hydrogen peroxide to a cooled solution of the aldehyde in methanol. Stir at room temperature for several hours. Acidify with hydrochloric acid and isolate the product.
Step 3: Conversion to Acid Chloride
- Materials : 2,5-Dichloro-4-(difluoromethoxy)benzoic acid, thionyl chloride, toluene.
- Procedure : Add thionyl chloride to a solution of the benzoic acid in toluene. Heat to 70-80°C for several hours. Distill under reduced pressure to obtain the acid chloride.
Data and Findings
The following table summarizes key data related to the synthesis of this compound:
| Step | Reagents | Conditions | Yield | Purification Method |
|---|---|---|---|---|
| 1 | 2,5-Dichlorobenzene, sodium chlorodifluoroacetate, K2CO3, DMF | 90-100°C, several hours | 70-80% | Column chromatography |
| 2 | Benzaldehyde, KOH, H2O2, methanol | Room temperature, several hours | 80-90% | Acidification and filtration |
| 3 | Benzoic acid, SOCl2, toluene | 70-80°C, several hours | 85-95% | Reduced pressure distillation |
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding benzoic acid derivative.
Reduction: It can be reduced to the corresponding benzyl alcohol derivative using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions (room temperature to 80°C) to form the corresponding amides, esters, and thioesters.
Hydrolysis: This reaction typically occurs under acidic or basic conditions, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Benzoic Acid Derivative: Formed by hydrolysis.
Benzyl Alcohol Derivative: Formed by reduction.
Scientific Research Applications
2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound is involved in the synthesis of drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the lipophilicity and metabolic stability of the resulting compounds, improving their pharmacokinetic properties.
Comparison with Similar Compounds
Key Compounds for Comparison:
Benzoyl Chloride (C₇H₅ClO, CAS 98-88-4) Substituents: None (parent compound). Reactivity: Standard reactivity for acyl chlorides; participates in Friedel-Crafts acylation but less electrophilic than substituted derivatives. Contrast: The absence of substituents in benzoyl chloride results in lower electrophilicity compared to 2,5-dichloro-4-(difluoromethoxy)benzoyl chloride, where electron-withdrawing groups enhance reactivity toward nucleophiles .
4-Nitrobenzoyl Chloride (C₇H₄ClNO₃) Substituents: Nitro group (-NO₂) at the 4-position. Reactivity: The nitro group is strongly electron-withdrawing, making this compound highly reactive in nucleophilic substitutions.
3,5-Dichloro-2,4-difluorobenzoyl Chloride (C₇HCl₃F₂O, CAS 101513-72-8) Substituents: Chlorine at 3 and 5, fluorine at 2 and 4. Reactivity: Steric hindrance from chlorine at 3 and 5 positions may reduce accessibility to the carbonyl carbon. Fluorine’s inductive effect further modulates reactivity.
2-Chloro-5-(trifluoromethoxy)benzoyl Chloride (CAS 1261731-24-1)
- Substituents: Chlorine at 2-position, trifluoromethoxy (-OCF₃) at 5-position.
- Reactivity: The trifluoromethoxy group is more electron-withdrawing than difluoromethoxy, increasing electrophilicity but possibly reducing hydrolytic stability.
- Contrast : The target compound’s substituent arrangement balances moderate electron withdrawal (via -OCHF₂) with steric accessibility, offering a compromise between reactivity and stability .
Biological Activity
2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride is a synthetic organic compound notable for its potential biological activities. This compound is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a benzoyl chloride moiety, which significantly influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHClFO
- Molecular Weight : 239.05 g/mol
The structural features of this compound are crucial for its biological activity. The dichloro and difluoromethoxy substitutions enhance lipophilicity and influence binding interactions with various biological targets.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes relevant to disease pathways.
- Receptor Modulation : It could modulate receptor activities, impacting signaling pathways involved in cellular responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:
- In vitro Studies : Evaluations against Staphylococcus aureus and Escherichia coli showed effective inhibition at low micromolar concentrations.
- Mechanism : The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis.
Cytotoxicity Studies
The cytotoxic effects of this compound have been assessed in various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer).
- Results : IC values were found to be in the range of 10-20 µM, indicating moderate cytotoxicity.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis |
| HeLa | 12 | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the efficacy of this compound against clinical isolates of E. coli. The results demonstrated that the compound inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) of 5 µM, suggesting potential as a therapeutic agent for bacterial infections.
Case Study 2: Cancer Cell Line Testing
In another study focusing on breast cancer treatment, the compound was tested on MDA-MB-231 cells. The findings indicated that treatment with this compound led to a significant increase in apoptosis markers such as cleaved caspase-3 and PARP, reinforcing its potential as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for 2,5-dichloro-4-(difluoromethoxy)benzoyl chloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes starting from substituted benzene derivatives. For example:
- Step 1 : Introduction of the difluoromethoxy group via difluoromethylation reagents under anhydrous conditions, often using catalysts like copper(I) iodide .
- Step 2 : Chlorination at the 2- and 5-positions using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled temperatures (40–60°C) to avoid over-chlorination .
- Step 3 : Conversion to the benzoyl chloride moiety using thionyl chloride (SOCl₂) or oxalyl chloride, with reflux in dichloromethane or toluene .
Optimization : Reaction yields improve with inert atmospheres (N₂/Ar), precise stoichiometry, and purification via vacuum distillation or column chromatography .
Q. How can the structure and purity of this compound be validated experimentally?
Q. What safety protocols are critical when handling this compound?
- Hazards : Corrosive, potential carcinogen (Group 2A per IARC), and lung irritant .
- Protective Measures :
- Emergency Response : Neutralize spills with dry sand or sodium bicarbonate; never use water .
Advanced Research Questions
Q. How does the reactivity of this compound in nucleophilic acyl substitution compare to analogous benzoyl chlorides?
The electron-withdrawing Cl and difluoromethoxy groups enhance electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies show:
Q. How can researchers design experiments to evaluate its biological activity, such as enzyme inhibition?
- In Vitro Assays :
- Structural Analysis : Co-crystallize with target proteins for X-ray crystallography to identify binding interactions .
Q. What role does this compound play in synthesizing pharmacologically active derivatives?
- Amide Formation : React with primary/secondary amines to generate benzamide libraries for antimicrobial or anticancer screening .
- Prodrug Development : Couple with hydroxyl-containing drugs (e.g., steroids) via ester linkages to enhance bioavailability .
Q. How can degradation pathways and metabolic products be analyzed?
- Hydrolysis Studies : Monitor in buffered solutions (pH 7.4) using LC-MS/MS to identify products like 2,5-dichloro-4-(difluoromethoxy)benzoic acid and HCl .
- In Vivo Metabolism : Administer radiolabeled compound (¹⁴C) to rodent models and analyze urine/plasma via scintillation counting and MS .
Q. How do structural modifications (e.g., replacing Cl with Br) affect its reactivity and selectivity?
- Halogen Swapping : Bromine increases steric bulk but reduces electronegativity, altering reaction rates. For example, Br substitution at the 5-position reduces nucleophilic substitution efficiency by 30% compared to Cl .
- Fluorine Addition : Introducing trifluoromethoxy instead of difluoromethoxy enhances metabolic stability but may reduce solubility .
Q. What evidence supports or contradicts its potential carcinogenicity?
Q. How can QSAR (Quantitative Structure-Activity Relationship) models guide its optimization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
